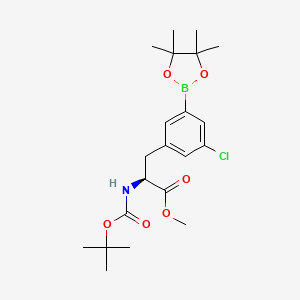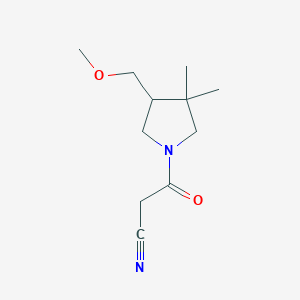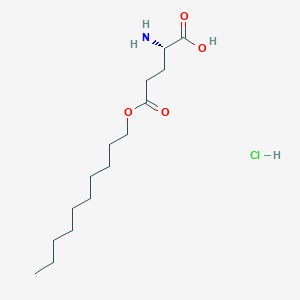
Methyl N-(tert-butoxycarbonyl)-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-phenylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a complex organic compound It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro-substituted phenyl ring, and a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Boronate Ester: The phenyl ring is functionalized with a boronate ester using a Suzuki coupling reaction. This involves the reaction of a halogenated phenyl compound with a boronic acid or boronate ester in the presence of a palladium catalyst.
Final Coupling: The protected amino acid derivative is coupled with the boronate ester-substituted phenyl compound under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form a phenol derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols in the presence of a base.
Major Products
Oxidation: Phenol derivative.
Reduction: Dechlorinated product.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study the effects of boronate esters on cellular processes, given their ability to interact with biomolecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate would depend on its specific application. For example, in BNCT, the boronate ester moiety would be responsible for capturing neutrons and releasing high-energy particles that can destroy cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoate: Lacks the boronate ester moiety.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate: Contains a bromo group instead of a chloro group.
Propiedades
Número CAS |
942070-92-0 |
|---|---|
Fórmula molecular |
C21H31BClNO6 |
Peso molecular |
439.7 g/mol |
Nombre IUPAC |
methyl (2S)-3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C21H31BClNO6/c1-19(2,3)28-18(26)24-16(17(25)27-8)11-13-9-14(12-15(23)10-13)22-29-20(4,5)21(6,7)30-22/h9-10,12,16H,11H2,1-8H3,(H,24,26)/t16-/m0/s1 |
Clave InChI |
QFXQVGCFCGKPBR-INIZCTEOSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)CC(C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354325.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354332.png)
![2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile](/img/structure/B13354337.png)
![2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13354340.png)

![6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354353.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354362.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B13354374.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)

![8-Azaspiro[4.5]dec-2-en-1-one](/img/structure/B13354394.png)
![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)
